D-N-Acetylgalactosamine-18O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-N-Acetylgalactosamine-18O is a derivative of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is labeled with the stable isotope oxygen-18, which is often used in various biochemical and analytical applications. N-acetylgalactosamine is a crucial component in the structure of glycoproteins and glycolipids, playing a significant role in cellular communication and molecular recognition processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-N-Acetylgalactosamine-18O typically involves the incorporation of the oxygen-18 isotope into the N-acetylgalactosamine molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic treatment with N-glycosidase in the presence of H2^18O, which incorporates the oxygen-18 isotope into the molecule during the deglycosylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the expression of specific glycosyltransferases and glycosidases in microbial systems, followed by the incorporation of the oxygen-18 isotope during the enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: D-N-Acetylgalactosamine-18O undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
D-N-Acetylgalactosamine-18O has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and metabolic studies.
Biology: Plays a role in studying glycosylation patterns and protein-carbohydrate interactions.
Wirkmechanismus
The mechanism of action of D-N-Acetylgalactosamine-18O involves its interaction with specific molecular targets, such as the asialoglycoprotein receptor on hepatocytes. This interaction facilitates the uptake and internalization of the compound into the cells, where it can exert its effects. The pathways involved include receptor-mediated endocytosis and subsequent intracellular trafficking .
Vergleich Mit ähnlichen Verbindungen
N-Acetylglucosamine: Another amino sugar derivative with similar structural features but differing in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in N-acetylgalactosamine.
Galactose: The parent sugar molecule without the amino and acetyl modifications.
Uniqueness: D-N-Acetylgalactosamine-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies. Its specific interaction with the asialoglycoprotein receptor also distinguishes it from other similar compounds, providing targeted delivery capabilities in therapeutic applications .
Eigenschaften
Molekularformel |
C8H15NO6 |
---|---|
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i12+2 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-ULGGAGSYSA-N |
Isomerische SMILES |
CC(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.